4-Iodophenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodophenyl methanesulfonate is an organic compound with the molecular formula C7H7IO3S It is a derivative of phenol where the hydrogen atom in the para position is replaced by an iodine atom and the hydroxyl group is substituted with a methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Iodophenyl methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodophenyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. Reactions are often performed in solvents like toluene or ethanol under reflux conditions.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl methanesulfonates with various functional groups replacing the iodine atom.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the phenyl ring with another aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-Iodophenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the methanesulfonate group.
Wirkmechanismus
The mechanism of action of 4-iodophenyl methanesulfonate involves the reactivity of the methanesulfonate ester group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
4-Iodophenol: Similar structure but lacks the methanesulfonate group. It is less reactive in nucleophilic substitution reactions.
4-Bromophenyl methanesulfonate: Similar reactivity but with a bromine atom instead of iodine. It may have different reactivity and selectivity in certain reactions.
4-Chlorophenyl methanesulfonate: Another halogenated analog with chlorine.
Uniqueness: 4-Iodophenyl methanesulfonate is unique due to the presence of both the iodine and methanesulfonate groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in certain coupling reactions and nucleophilic substitutions.
Eigenschaften
Molekularformel |
C7H7IO3S |
---|---|
Molekulargewicht |
298.10 g/mol |
IUPAC-Name |
(4-iodophenyl) methanesulfonate |
InChI |
InChI=1S/C7H7IO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI-Schlüssel |
YBXBPVLFQZZHOX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.